2,3,4,4',6-Pentachlorobiphenyl

Übersicht

Beschreibung

2,3,4,4’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Wirkmechanismus

Target of Action

2,3,4,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in gene expression and affects cellular proliferation and differentiation in target tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets by binding to the estrogen receptor, thereby affecting its normal function . This interaction leads to changes in gene expression and cellular proliferation and differentiation . It also inhibits the expression of the core circadian component PER1, thereby regulating the circadian clock .

Biochemical Pathways

It is known that the compound can activate the ahr/cyp1a1 pathway . This pathway plays a crucial role in the metabolism of xenobiotics, and its activation can lead to various physiological and toxicological effects .

Pharmacokinetics

Like other pcbs, it is known to bioaccumulate due to its lipophilic nature . This means that the compound can accumulate in the body over time, potentially leading to harmful health effects .

Result of Action

The molecular and cellular effects of 2,3,4,4’,6-Pentachlorobiphenyl’s action are diverse. It has been shown to cause harmful health effects, including liver, stomach, and kidney damage, jaundice, edema, anemia, changes in the immune system, behavioral alterations, and impaired reproduction . In addition, it can induce mitochondria-dependent apoptosis in mouse germ cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’,6-Pentachlorobiphenyl. As an environmental organic pollutant, it can be widely detected in the environmental ecosystem . Its stability and persistence in the environment contribute to its bioaccumulation and biomagnification, leading to widespread exposure and potential health effects .

Biochemische Analyse

Biochemical Properties

2,3,4,4’,6-Pentachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as cytochrome P450 1A1 (CYP1A1) . The interaction with these enzymes leads to the biotransformation of 2,3,4,4’,6-Pentachlorobiphenyl into hydroxylated metabolites, which can further interact with other biomolecules . These interactions are crucial for the detoxification and elimination of the compound from the body.

Cellular Effects

2,3,4,4’,6-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. In thyroid cells, for instance, it induces inflammatory responses through the activation of the c-Jun N-terminal kinase (JNK) and aryl hydrocarbon receptor (AhR)-mediated pathways . This compound also affects the expression of sodium/iodide symporter (NIS) and other thyroid-related genes, leading to thyroid dysfunction . Additionally, 2,3,4,4’,6-Pentachlorobiphenyl can disrupt DNA methylation patterns and gene expression in reproductive cells, affecting oocyte maturation and embryo implantation .

Molecular Mechanism

At the molecular level, 2,3,4,4’,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways and the induction of cytochrome P450 enzymes . This binding results in the production of reactive oxygen species (ROS) and the activation of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . Additionally, 2,3,4,4’,6-Pentachlorobiphenyl can inhibit the activity of sodium/iodide symporter (NIS) by interfering with the Akt/FoxO3a/NIS signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,4’,6-Pentachlorobiphenyl can change over time. Studies have shown that this compound can accumulate in adipose tissue, serum, and milk in mammals, leading to long-term exposure and potential health risks . The stability and degradation of 2,3,4,4’,6-Pentachlorobiphenyl in the environment are influenced by various factors, including temperature, light, and microbial activity . Long-term exposure to this compound has been associated with persistent changes in DNA methylation and gene expression, particularly in reproductive cells .

Dosage Effects in Animal Models

The effects of 2,3,4,4’,6-Pentachlorobiphenyl vary with different dosages in animal models. In pregnant mice, exposure to varying doses of this compound during gestation has been shown to affect the reproductive system of the offspring . Higher doses of 2,3,4,4’,6-Pentachlorobiphenyl can lead to more severe disruptions in DNA methylation patterns and gene expression, resulting in adverse effects on oocyte maturation and embryo implantation . Additionally, chronic exposure to high doses of this compound can induce thyroid dysfunction and inflammatory responses in animal models .

Metabolic Pathways

2,3,4,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3,4,4’,6-Pentachlorobiphenyl to form hydroxylated metabolites, which can further undergo conjugation reactions to enhance their solubility and facilitate excretion . The metabolic transformation of this compound is crucial for its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, 2,3,4,4’,6-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues such as adipose tissue and the liver . The distribution of this compound is influenced by its lipophilicity and resistance to degradation . Additionally, 2,3,4,4’,6-Pentachlorobiphenyl can cross the placental barrier and accumulate in fetal tissues, posing potential risks to developing embryos .

Subcellular Localization

The subcellular localization of 2,3,4,4’,6-Pentachlorobiphenyl can affect its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and undergoes metabolic transformation . Additionally, 2,3,4,4’,6-Pentachlorobiphenyl can accumulate in lipid droplets and other cellular compartments, influencing its bioavailability and potential toxicity . The localization of this compound within specific subcellular compartments can also affect its interactions with other biomolecules and its overall impact on cellular function .

Vorbereitungsmethoden

The synthesis of 2,3,4,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. Industrial production methods often use chlorination reactions with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired level of chlorination .

Analyse Chemischer Reaktionen

2,3,4,4’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups under specific conditions.

Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various microbial cultures for reductive dechlorination. The major products formed from these reactions are hydroxylated biphenyls and lower-chlorinated biphenyls .

Wissenschaftliche Forschungsanwendungen

2,3,4,4’,6-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. In chemistry, it serves as a model compound for studying the behavior of PCBs in the environment. In biology and medicine, research focuses on its effects on endocrine disruption, reproductive health, and its potential role in carcinogenesis . Industrially, it was used in electrical equipment, heat transfer fluids, and as a plasticizer before its ban .

Vergleich Mit ähnlichen Verbindungen

2,3,4,4’,6-Pentachlorobiphenyl is similar to other PCBs such as 2,3,4,4’,5-Pentachlorobiphenyl and 2,3,3’,4’,6-Pentachlorobiphenyl. These compounds share similar chemical structures and environmental persistence. each congener has unique properties and toxicological profiles. For instance, 2,3,4,4’,5-Pentachlorobiphenyl is known for its strong dioxin-like toxicity, while 2,3,3’,4’,6-Pentachlorobiphenyl has distinct binding affinities to estrogen receptors .

Biologische Aktivität

2,3,4,4',6-Pentachlorobiphenyl (PCB 119) is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals known for their environmental persistence and potential adverse health effects. This article reviews the biological activity of PCB 119, focusing on its metabolism, toxicity, endocrine disruption potential, and implications for human health based on diverse research findings.

Chemical Structure and Properties

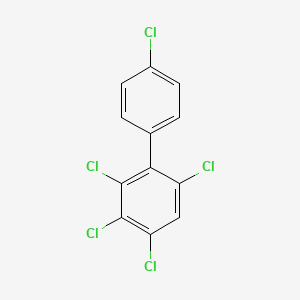

PCB 119 has the molecular formula C12H5Cl5 and a molecular weight of approximately 325.4 g/mol. Its structure consists of two phenyl rings connected by a single bond with five chlorine atoms substituted at specific positions (2, 3, 4, 4', and 6) on the biphenyl framework.

Biotransformation Studies

Research indicates that PCBs undergo biotransformation primarily through cytochrome P450 enzymes in the liver. For PCB 119, studies have shown that it can be metabolized to hydroxylated metabolites (OH-PCBs), which are often more biologically active than their parent compounds. For instance, human liver microsomes have been shown to preferentially convert PCB 119 to various hydroxylated forms, such as:

- 2,2',4,4',6-pentachlorobiphenyl-3-ol

- 2,2',3,4',6-pentachlorobiphenyl-5-ol

- 2,2',3,4',6-pentachlorobiphenyl-4-ol

The formation rates of these metabolites exhibit significant inter-individual variability among human subjects .

Endocrine Disruption

PCBs are recognized as endocrine disruptors that can interfere with hormonal systems in both animals and humans. PCB 119 has been linked to various adverse health effects, including:

- Developmental issues : Exposure during critical developmental periods can lead to neurodevelopmental disorders.

- Immune system impairment : PCBs can affect immune responses and increase susceptibility to infections.

A study indicated that exposure to PCBs correlates with increased incidences of liver cancer in populations exposed to high levels of these compounds .

Case Studies

- Yusho Incident : In Japan, the Yusho incident involved PCB contamination leading to severe health effects in affected populations. Epidemiological studies revealed increased rates of liver cancer and other malignancies among those exposed to PCBs .

- Environmental Impact Studies : Research conducted on wildlife in contaminated areas has shown significant reproductive and developmental abnormalities linked to PCB exposure. For example, studies on fish populations revealed disrupted endocrine functions leading to altered reproductive behaviors and decreased fertility rates .

PCBs exert their biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. Upon binding to AhR, PCB 119 can activate gene expression related to detoxification processes but may also induce toxic responses through:

- Oxidative stress : Increased production of reactive oxygen species (ROS) leading to cellular damage.

- Altered signaling pathways : Disruption of normal cellular signaling mechanisms affecting growth and differentiation.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Metabolism | Hydroxylation by cytochrome P450 enzymes leading to various OH-PCB metabolites. |

| Endocrine Disruption | Interference with hormonal functions causing developmental and reproductive issues. |

| Toxicity | Associated with increased cancer risk and immune dysfunction. |

| Environmental Impact | Adverse effects observed in wildlife populations due to PCB contamination. |

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVARPVVZDOPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074227 | |

| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-38-1 | |

| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4167K8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.